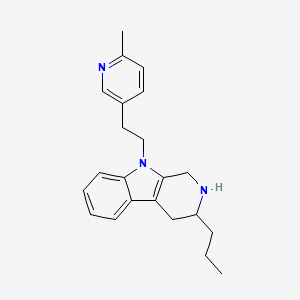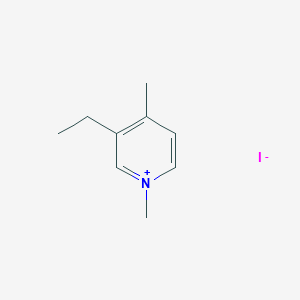
3-Ethyl-1,4-dimethylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1,4-dimethylpyridin-1-ium iodide is an organic compound that belongs to the pyridinium family It is a quaternary ammonium salt with the molecular formula C9H14IN
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethyl-1,4-dimethylpyridin-1-ium iodide can be synthesized through a reaction between 4-methylpyridine and iodomethane in the presence of a solvent like 2-propanol . The reaction typically involves heating the mixture to around 323 K to initiate the reaction, followed by cooling to room temperature to allow crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1,4-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other reduced forms.
Substitution: It can participate in substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridinium salts.
Applications De Recherche Scientifique
3-Ethyl-1,4-dimethylpyridin-1-ium iodide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Ethyl-1,4-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. As a quaternary ammonium salt, it can interact with negatively charged molecules and ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylpyridinium iodide: Similar in structure but lacks the ethyl group at the 3-position.
N-Methyl-4-methylpyridinium iodide: Another related compound with different substituents.
Uniqueness
3-Ethyl-1,4-dimethylpyridin-1-ium iodide is unique due to the presence of the ethyl group at the 3-position, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
64088-83-1 |
|---|---|
Formule moléculaire |
C9H14IN |
Poids moléculaire |
263.12 g/mol |
Nom IUPAC |
3-ethyl-1,4-dimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C9H14N.HI/c1-4-9-7-10(3)6-5-8(9)2;/h5-7H,4H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GYPOQXBFKYRSES-UHFFFAOYSA-M |
SMILES canonique |
CCC1=C(C=C[N+](=C1)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


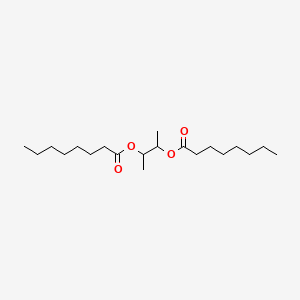
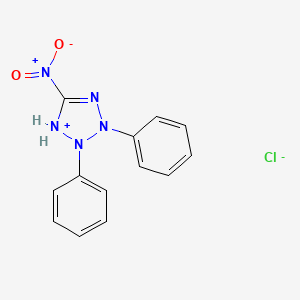
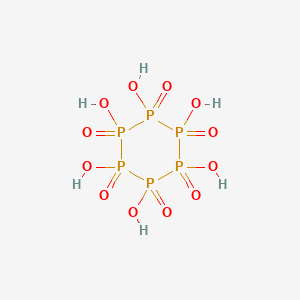
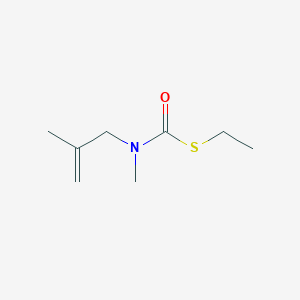
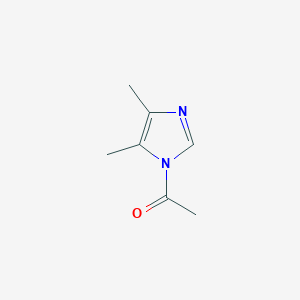
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)
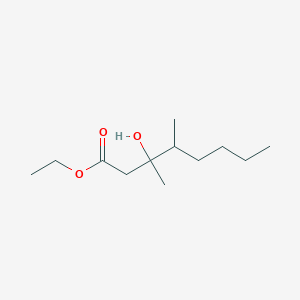
![N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14486782.png)
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
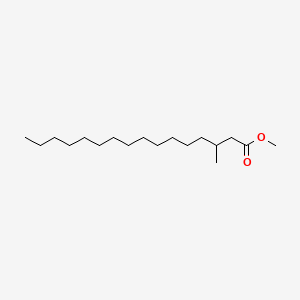
![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
